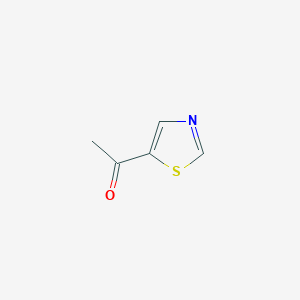

1-Thiazol-5-yl-ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c1-4(7)5-2-6-3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNLYQBYTOYCGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554864 | |

| Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91516-28-8 | |

| Record name | 1-(1,3-Thiazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,3-thiazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Thiazol 5 Yl Ethanone and Its Derivatives

Classical and Contemporary Synthetic Routes for the 1-Thiazol-5-yl-ethanone Core

Hantzsch Thiazole (B1198619) Synthesis Protocols

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of the thiazole ring. synarchive.com This method typically involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.org For the synthesis of derivatives of this compound, this can be adapted in a one-pot, three-component reaction. For instance, the reaction of 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea (B124793), and various substituted benzaldehydes can be catalyzed by silica-supported tungstosilisic acid to produce substituted Hantzsch thiazole derivatives in good yields (79%-90%). researchgate.netnih.gov

The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com The conditions for Hantzsch synthesis can be varied; for example, conducting the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org Microwave-assisted Hantzsch reactions have also been shown to be effective, often resulting in higher yields and shorter reaction times compared to conventional heating methods. nih.gov

Table 1: Hantzsch Thiazole Synthesis Protocols

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehydes | Silica supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | 79%-90% | researchgate.netnih.gov |

| 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Microwave heating, methanol (B129727), 90 °C | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | 89%-95% | nih.gov |

| α-haloketones, thiourea, substituted o-hydroxybenzaldehyde | Solvent-free, grinding | Hantzsch thiazole derivatives | - | researchgate.net |

Electrophilic Acetylation Strategies on Thiazole Ring Systems

Direct introduction of an ethanone (B97240) group onto a pre-formed thiazole ring can be achieved through electrophilic substitution reactions, such as the Friedel-Crafts acylation. organic-chemistry.org The thiazole ring is π-electron rich, making it susceptible to electrophilic attack. The calculated pi-electron density indicates that the C5 position is the most favorable site for electrophilic substitution. wikipedia.orgchemicalbook.com

The Friedel-Crafts acylation typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃). organic-chemistry.orgyoutube.com The reaction proceeds through the formation of an acylium ion, which then attacks the thiazole ring. youtube.comnih.gov For the synthesis of this compound, this would involve the reaction of thiazole with acetyl chloride or acetic anhydride. While Friedel-Crafts acylation on thiazole can be rare, it can occur at the C-5 position under mild Lewis acid conditions. firsthope.co.in The deactivation of the product prevents further substitution. organic-chemistry.org

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation is a valuable method for the synthesis of chalcones, which are precursors to a wide variety of heterocyclic compounds. jetir.orguobaghdad.edu.iq This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde. jetir.org In the context of this compound derivatives, this compound can serve as the ketone component.

For example, 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one can be condensed with various substituted aldehydes in the presence of 10% sodium hydroxide in ethanol to yield thiazole-containing chalcone derivatives. donnu.edu.ua These chalcones are highly reactive intermediates that can be further modified to create a diverse range of compounds. donnu.edu.uanih.gov

Table 2: Claisen-Schmidt Condensation for Thiazole-Based Chalcones

| Ketone | Aldehyde | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one | Substituted aromatic aldehydes | 10% NaOH, Ethanol | 1-(2-amino-4-methylthiazol-5-yl)-3-(4-substituted)prop-2-en-1-one derivatives | donnu.edu.ua |

| 4-acetylthiazole derivative | Aromatic aldehyde derivatives | Aqueous NaOH, Anhydrous ethanol | Thiazole-based chalcone derivatives | nih.gov |

Multistep Cyclocondensation Techniques

The synthesis of the this compound core can also be achieved through multistep cyclocondensation reactions. These methods involve the sequential formation of bonds to construct the thiazole ring. A common approach involves the reaction of α-acylamino ketones with phosphorus pentasulfide. chemicalbook.com Another route involves the double acylation of a protected glycine to form an intermediate α-amido-β-ketoester, which upon reaction with Lawesson's reagent, yields a 1,3-thiazole. nih.gov

One-pot multicomponent reactions are also a form of multistep cyclocondensation that offer efficiency and atom economy. researchgate.net For instance, the synthesis of novel 1-thiazolyl-pyridazinedione derivatives can be achieved via a multicomponent synthesis under microwave irradiation. nih.gov

Functionalization of the Benzo[d]thiazole Core to Introduce the Ethanone Group

Introducing an ethanone group onto a benzo[d]thiazole core can be accomplished through several synthetic strategies. One direct method is the Friedel-Crafts acylation of the benzothiazole ring system. jsynthchem.com The position of acetylation will depend on the directing effects of the substituents already present on the benzene (B151609) ring.

Alternatively, the ethanone group can be built up from other functional groups. For example, 2-(benzo[d]thiazol-2-yl)acetohydrazide can be reacted with benzoyl chloride to form N'-(2-(benzo[d]thiazol-2-yl)acetyl)benzohydrazide. nih.gov Another approach involves the condensation of 2-aminothiophenol with 4-acetylbenzaldehyde in the presence of ZnO nanoparticles to synthesize 1-(4-(benzo[d]thiazol-2-yl)phenyl)ethanone. ekb.eg

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives to reduce environmental impact. mdpi.com These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. bepls.com

Ultrasound irradiation has emerged as a powerful tool in the green synthesis of thiazoles. researchgate.nettandfonline.com It can accelerate reaction rates, improve yields, and often allows for milder reaction conditions. mdpi.com For instance, the synthesis of novel thiazole derivatives has been successfully achieved using a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation. mdpi.comnih.gov This method offers high yields, short reaction times, and the catalyst can be reused multiple times without significant loss of activity. mdpi.com

Microwave-assisted synthesis is another prominent green chemistry technique that has been effectively utilized for the synthesis of thiazole derivatives. bepls.comrsc.org Microwave heating can dramatically reduce reaction times and improve yields compared to conventional heating methods. nih.govresearchgate.net For example, the Suzuki cross-coupling reaction of 2-acetyl-5-bromothiophene with arylboronic acids can be efficiently carried out under microwave irradiation in water. semanticscholar.orgresearchgate.net One-pot, multicomponent synthesis of thiazolyl-pyridazinediones has also been reported under microwave irradiation using an eco-friendly chitosan catalyst. nih.gov

The use of green solvents, such as water or polyethylene (B3416737) glycol (PEG), and solvent-free conditions are also key aspects of green thiazole synthesis. bepls.comresearchgate.net For example, a simple and efficient catalyst-free synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been developed using PEG-400 as the reaction medium. bepls.com

Table 3: Green Chemistry Approaches in Thiazole Synthesis

| Green Technique | Reactants | Catalyst/Conditions | Product | Advantages | Reference |

|---|---|---|---|---|---|

| Ultrasonic Irradiation | Thiosemicarbazone derivative, hydrazonoyl halides/α-haloketones | PIBTU-CS hydrogel, Ethanol, 40 °C | Novel thiazole derivatives | High yields, mild conditions, reduced reaction times, reusable catalyst | mdpi.com |

| Microwave Irradiation | 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, substituted thioureas | Methanol, 90 °C | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | High yields (89%-95%), short reaction time (30 min) | nih.gov |

| Microwave Irradiation | 2-Acetyl-5-bromothiophene, arylboronic acids | Pd(II)-precatalyst, Water | 5-Aryl-2-acetylthiophenes | Use of water as a green solvent | semanticscholar.orgresearchgate.net |

| Green Solvent | α-diazoketones, thiourea | PEG-400, 100 °C | 2-aminothiazoles | Catalyst-free, simple procedure | bepls.com |

| Reusable Catalyst | N-(3-(2-bromo-2-(2-chloropyrimidin-4-yl)acetyl)-2-chlorophenyl)-2,6-dichlorobenzenesulfonamide, thiosemicarbazide (B42300), anhydrides | NiFe₂O₄ nanoparticles, Ethanol:water (1:1), 75 °C | Thiazole derivatives | Reusable catalyst, good yields | acs.org |

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of thiazole derivatives. researchgate.net This technique often leads to shorter reaction times, higher yields, and increased product purity compared to conventional heating methods. researchgate.netnih.gov

In one approach, thiazole derivatives have been synthesized via a one-pot, three-component reaction under microwave irradiation. For instance, the reaction of 2-hydroxy-4H-benzo rsc.orgingentaconnect.comthiazolo[3,2-a]pyrimidin-4-one and 7-hydroxy-5H-thiazolo[3,2-a]pyrimidin-5-one with various aromatic aldehydes and (E)-N-methyl-1-(methylthio)-2-nitroethenamine proceeds without a catalyst and is solvent-free, affording good yields of the desired products. ingentaconnect.com Another example involves the iodine-mediated condensation of a ketone with a methyl group adjacent to the carbonyl, and thiourea in DMF under microwave irradiation for 5-6 minutes, which significantly enhances the reaction rate and yield. researchgate.net

The Hantzsch thiazole synthesis, a classical method, has also been adapted for microwave conditions. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas in methanol at 90°C for 30 minutes under microwave irradiation yielded N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in high yields (89–95%). nih.govresearchgate.net This microwave-assisted approach was found to be superior to conventional reflux conditions, which required longer reaction times and resulted in lower yields. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Thiazole Derivatives

| Reaction | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Microwave, 90°C | 30 min | 95% | nih.govresearchgate.net |

| Hantzsch Thiazole Synthesis | Conventional reflux, Methanol | 8 h | Lower yields | nih.gov |

| Iodine-mediated condensation | Microwave, DMF | 5-6 min | Enhanced | researchgate.net |

Utilization of Nanoparticle Catalysts (e.g., ZnO)

Nanoparticle catalysts, particularly zinc oxide (ZnO) nanoparticles, have gained prominence in the synthesis of thiazole and its derivatives due to their high efficiency, reusability, and environmentally friendly nature. nih.govenvironcj.inresearchgate.net ZnO nanoparticles act as effective heterogeneous catalysts in various organic transformations. scielo.org.mx

ZnO nanorods have been successfully employed as a catalyst for the multicomponent synthesis of 1,3-thiazole derivatives from primary amines, isothiocyanates, and alkyl bromides under solvent-free conditions. nih.gov The catalyst demonstrated significant reusability without a considerable loss of its catalytic activity. nih.govenvironcj.in In another application, ZnO nanoparticles have been used to catalyze the synthesis of 2-aryl-1,3-benzothiazole and 1,3-benzoxazole derivatives in ethanol at room temperature, achieving excellent yields of 90-99%. jsynthchem.com The catalyst in this process could be recycled and reused up to eight times without a significant decrease in its activity. jsynthchem.com

Furthermore, a chitosan-ZnO (CS/ZnO) nanocomposite has been developed as a recyclable and heterogeneous base catalyst for the synthesis of thiazoles. nih.gov This bio-based nanocomposite was effective in the cyclo-condensation reaction of 2-{1-[4-(2,4-dihydroxyphenylazo)phenyl]ethylidene}thiosemicarbazide with α-keto hydrazonoyl halides under microwave irradiation, demonstrating the synergistic effect of the components. nih.gov

Low Transition Temperature Mixtures (LTTM) Applications

Low Transition Temperature Mixtures (LTTMs), also known as Deep Eutectic Solvents (DESs), are emerging as green and sustainable solvents for organic synthesis. mdpi.com These mixtures, formed between two or more components that have a lower melting point than any of the individual components, offer advantages such as being non-volatile, non-toxic, and easy to prepare and recycle. mdpi.com While the direct application of LTTMs in the synthesis of this compound is not extensively documented in the provided search results, their use in the synthesis of heterocyclic compounds, in general, is a growing area of interest. mdpi.com The principles of green chemistry promoted by the use of LTTMs make them a promising alternative to conventional volatile organic solvents in thiazole synthesis.

One-Pot Reaction Schemes

One-pot syntheses of thiazole derivatives are highly advantageous as they reduce reaction time, simplify workup procedures, and are environmentally benign. acgpubs.orgasianpubs.org These methods often involve multicomponent reactions where several starting materials are combined in a single reaction vessel to form the final product.

The Hantzsch thiazole synthesis is a well-known method for preparing thiazoles. youtube.comneliti.com A modified one-pot approach involves the reaction of substituted 2-bromo-1-phenylethanone compounds with thiosemicarbazide and various carbonyl compounds to yield substituted 4-phenyl-1,3-thiazole derivatives. asianpubs.org In another example, thiazoles and thiazolyl-pyrazole derivatives were synthesized by the condensation of 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiosemicarbazide, and various carbonyl compounds under neat reaction conditions, resulting in excellent yields. acgpubs.org

Novel thiazole derivatives have also been prepared via a one-pot, three-component reaction of 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. ingentaconnect.com Furthermore, a chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives has been developed using trypsin from porcine pancreas as a catalyst, achieving high yields under mild conditions. mdpi.com

Regioselective Synthesis and Stereochemical Control in this compound Chemistry

Strategies for Enhanced Regioselectivity in Thiazole Functionalization

Regioselective functionalization of the thiazole ring is crucial for the synthesis of specific isomers and derivatives. Several strategies have been developed to control the position of substitution on the thiazole scaffold.

One effective method involves successive metalations using reagents like TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl. acs.orgnih.gov Starting from 2-bromothiazole, these reagents can generate magnesated or zincated thiazoles that readily react with various electrophiles, leading to highly functionalized and trisubstituted thiazoles in a regioselective manner. acs.orgnih.gov

Palladium-catalyzed regioselective C-H alkenylation is another powerful tool for the diversified synthesis of multifunctionalized thiazole derivatives. rsc.org This approach allows for the sequential construction of thiazoles with orthogonal substitution patterns at the C-2, C-4, and C-5 positions, starting from simple mono-substituted thiazoles. rsc.org

The classic Hantzsch thiazole synthesis can also exhibit changes in regioselectivity under different reaction conditions. rsc.org While the condensation of α-halogeno ketones with N-monosubstituted thioureas in a neutral solvent exclusively yields 2-(N-substituted amino)thiazoles, performing the reaction under acidic conditions can lead to a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.orgrsc.org The ratio of these isomers is influenced by the reaction conditions and the structure of the starting materials. rsc.org

Table 2: Regioselective Synthesis Strategies for Thiazole Functionalization

| Strategy | Reagents/Catalysts | Outcome | Reference |

|---|---|---|---|

| Successive Metalations | TMPMgCl·LiCl, TMP2Zn·2MgCl2·2LiCl | Regioselective functionalization at various positions | acs.orgnih.gov |

| C-H Alkenylation | Palladium catalyst | Diversified multifunctionalized thiazoles | rsc.org |

| Hantzsch Synthesis | Acidic conditions | Formation of 2-imino-2,3-dihydrothiazole isomers | rsc.orgrsc.org |

Impact of Protecting Groups on Reaction Outcomes

In the synthesis of thiazole derivatives, particularly through methods like the Hantzsch reaction, the use of protecting groups can be critical to achieving good yields, especially when the starting materials contain reactive functional groups. google.com For instance, when using thioamides that contain a primary or secondary amine, these nucleophilic groups can react with the highly reactive α-haloketones, leading to reduced yields of the desired thiazole. google.com

To circumvent this issue, the amine functionality is often protected, for example, as an amide or a carbamate (e.g., using a Boc-protecting group). google.com This protection prevents the unwanted side reactions and directs the reaction towards the formation of the desired thiazole ring. However, the additional steps of protection and deprotection are not ideal for large-scale industrial production. google.com The absence of a protecting group on a primary or secondary amine in the thioamide starting material has been shown to result in significantly lower yields in the classical Hantzsch synthesis. google.com

Catalytic Influences on Stereochemical Purity

The control of stereochemistry is a critical aspect of modern synthetic chemistry, particularly in the preparation of pharmacologically active molecules. For thiazole derivatives, achieving high stereochemical purity often relies on the use of chiral catalysts that can direct the formation of a specific stereoisomer. While research directly focused on the stereoselective synthesis of this compound is limited, principles derived from related thiazole structures, such as 5H-thiazol-4-ones, provide significant insights into the catalytic factors that govern stereochemical outcomes.

The use of bifunctional organocatalysts represents a key strategy for achieving high enantioselectivity. For instance, a ureidopeptide-based Brønsted base has been effectively used as a catalyst in the Michael reaction of 5H-thiazol-4-ones with nitroolefins to produce tertiary thiols with high stereocontrol. ehu.es In this methodology, the catalyst creates a chiral environment that facilitates the approach of the reactants in a specific orientation, leading to the preferential formation of one enantiomer. The reaction tolerates a wide range of nitroolefins bearing β-aryl substituents with both electron-donating and electron-withdrawing groups, consistently yielding products with high diastereomeric ratios (typically >95:5) and enantiomeric excess (ee) up to 96%. ehu.es

Even more challenging β-alkyl substituted nitroolefins can participate in this reaction, affording the desired products as single diastereomers, with branched aliphatic substrates providing adducts in up to 91% ee. ehu.es The catalyst loading can also be optimized; reducing the catalyst from 20 mol% to 10 mol% has been shown to proceed without compromising chemical yield or selectivity. ehu.es These findings underscore the efficacy of chiral Brønsted base catalysis in controlling the stereochemical purity of products derived from thiazole-based pronucleophiles. ehu.es The principles demonstrated in these reactions are foundational for developing stereoselective syntheses for other thiazole derivatives, including this compound.

Table 1: Catalytic Enantioselective Synthesis of Tertiary Thiols from 5H-Thiazol-4-ones Data sourced from a study on the catalytic enantioselective synthesis of tertiary thiols. ehu.es

| Nitroolefin β-Substituent | Diastereomeric Ratio | Enantiomeric Excess (ee) |

|---|---|---|

| Phenyl | >95:5 | 95% |

| 4-Nitrophenyl | >95:5 | 96% |

| 4-Methoxyphenyl | >95:5 | 95% |

| 2-Chlorophenyl | >95:5 | 96% |

| n-Butyl (unbranched aliphatic) | >95:5 | 76% |

| Cyclohexyl (branched aliphatic) | >95:5 | 91% |

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is paramount for maximizing product yields and ensuring the economic viability and environmental sustainability of synthetic processes. For this compound and its derivatives, key parameters such as catalyst choice, solvent, temperature, and the use of alternative energy sources have been systematically investigated to enhance reaction efficiency.

Catalyst and Additive Screening: The selection of an appropriate catalyst is often the first step in optimizing a reaction. In a Brønsted acid-promoted synthesis of 2,4-disubstituted thiazoles, a variety of acidic reagents were screened. researchgate.net While formic acid initially provided the desired product in a modest 24% yield, a survey of other acids including acetic acid, trifluoroacetic acid (TFA), and p-toluene sulfonic acid (TsOH) was conducted. researchgate.net The investigation revealed that isonicotinic acid was the most effective additive, increasing the product yield to 66%. researchgate.net In other syntheses, base catalysts like sodium acetate are employed, though reactions can sometimes proceed without a catalyst, albeit at a slower rate. mdpi.com The use of additives can also be crucial for purity and yield; for example, in the synthesis of thiazolo[5,4-d]thiazoles, the addition of sodium metabisulfite (Na₂S₂O₅) resulted in a clean product with a 75% yield, eliminating the need for further purification. mdpi.com

Solvent and Temperature Effects: The reaction medium plays a significant role in synthesis. A study on the chemoenzymatic synthesis of thiazole derivatives using trypsin from porcine pancreas (PPT) screened various organic solvents. semanticscholar.org It was determined that ethanol was the most efficient solvent, promoting the reaction to a 90% yield. semanticscholar.org The optimization process also identified 45°C as the ideal temperature for this enzyme-catalyzed reaction. semanticscholar.org In other cases, higher temperatures are necessary. A Brønsted acid-promoted reaction was optimized at 130°C in dimethyl sulfoxide (B87167) (DMSO). researchgate.net Similarly, the synthesis of thiazolo[5,4-d]thiazoles was effectively carried out at 130°C in a deep eutectic solvent mixture of L-proline and ethylene glycol. mdpi.com

Alternative Energy Sources: To accelerate reaction times and improve yields, alternative energy sources like microwave and ultrasonic irradiation have been explored. The use of microwave irradiation has proven particularly effective. For instance, in the synthesis of thiazolo[5,4-d]thiazoles, applying microwave heating at 130°C for 25 minutes boosted the yield to 92%, compared to 75% with conventional heating for one hour. mdpi.com Green synthetic methods for other thiazole derivatives also utilize microwave irradiation (180 W) in conjunction with solvents like PEG-400 to achieve efficient one-pot reactions. bepls.com In contrast, ultrasonic irradiation was found to be less effective in one study, likely because the temperature reached was insufficient for the reaction to proceed efficiently. mdpi.com

Table 2: Optimization of Reaction Conditions for Thiazole Synthesis Data compiled from studies on Brønsted acid-promoted synthesis and the use of additives. researchgate.netmdpi.com

| Catalyst / Additive | Solvent | Temperature | Time | Activation Method | Yield |

|---|---|---|---|---|---|

| Formic Acid | DMSO | 130°C | 8 h | Conventional Heating | 24% |

| Isonicotinic Acid | DMSO | 130°C | 8 h | Conventional Heating | 66% |

| Sodium Metabisulfite | L-Proline:Ethylene Glycol (1:50) | 130°C | 1 h | Conventional Heating | 75% |

| Sodium Metabisulfite | L-Proline:Ethylene Glycol (1:50) | 130°C | 25 min | Microwave Irradiation | 92% |

Reactivity and Derivatization Studies of 1 Thiazol 5 Yl Ethanone

Oxidative Transformations of 1-Thiazol-5-yl-ethanone Derivatives to Sulfoxides and Sulfones

The thiazole (B1198619) ring contains a sulfur atom that is susceptible to oxidation, a reaction that can significantly alter the electronic properties and chemical reactivity of the molecule. The oxidation of the sulfur atom in derivatives of this compound typically proceeds in a stepwise manner, first yielding the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. This transformation requires careful control of reaction conditions to achieve selectivity, as over-oxidation to the sulfone can occur readily.

Common oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like acetic acid, are employed for this transformation. The stoichiometry of the oxidant is a critical factor; using a controlled amount (e.g., 1.5 equivalents) tends to favor the formation of the sulfoxide, while an excess of the oxidizing agent (e.g., 2.5 equivalents) and higher temperatures drive the reaction towards the sulfone. Urea-hydrogen peroxide (UHP) is another effective reagent that allows for a controlled and selective oxidation of sulfides. The reaction progresses from the sulfide (B99878) (oxidation state -2) to the sulfoxide (+0) and finally to the sulfone (+2).

These oxidative transformations are significant as they modulate the electron-donating or -withdrawing nature of the thiazole ring, thereby influencing its reactivity in subsequent chemical modifications.

| Starting Material | Oxidizing Agent (Conditions) | Intermediate Product | Final Product |

|---|---|---|---|

| This compound Derivative (Sulfide) | 1.5 eq. UHP, 60°C | Thiazole-S-oxide Derivative (Sulfoxide) | - |

| This compound Derivative (Sulfide) | 2.5 eq. UHP, 80°C | - | Thiazole-S,S-dioxide Derivative (Sulfone) |

Reductive Reactions of the Acetyl Group in this compound to Alcohols

The acetyl group at the C5 position of this compound features a reactive carbonyl moiety that can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis, converting the ketone into a 1-(thiazol-5-yl)ethanol derivative. A commonly used reagent for this purpose is sodium borohydride (B1222165) (NaBH₄), which is valued for its mild nature and high selectivity for aldehydes and ketones.

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the acetyl group. This initial step forms a tetracoordinate borate-alkoxide intermediate. Subsequent workup with a mild acid or even the solvent itself protonates the resulting alkoxide to yield the final alcohol product.

Due to its moderate reactivity, NaBH₄ does not typically reduce other less reactive functional groups, such as esters or amides, allowing for the selective reduction of the ketone in multifunctional molecules.

| Substrate | Reagent | Solvent | Product |

|---|---|---|---|

| This compound | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(Thiazol-5-yl)ethanol |

Electrophilic Aromatic Substitution on Thiazole and Fused Thiazole Systems

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. However, the thiazole ring is generally considered an electron-deficient heterocycle, which makes it less reactive towards electrophiles compared to benzene (B151609). Furthermore, the presence of an acetyl group at the C5 position of this compound acts as an electron-withdrawing group, further deactivating the ring towards electrophilic attack.

In substituted benzene rings, electron-withdrawing groups typically act as meta-directors. For the thiazole ring, theoretical calculations and experimental evidence suggest that electrophilic attack, when it does occur, is favored at the C5 position. Since this position is already occupied in this compound, further substitution on the thiazole ring itself is challenging.

However, studies on related fused thiazole systems, such as thiazolo[5,4-d]thiazole (B1587360), which were also initially considered inert, have shown that direct electrophilic substitution is possible under specific conditions. For instance, direct chlorination and bromination of the thiazolo[5,4-d]thiazole core have been successfully achieved, demonstrating that even deactivated systems can be functionalized. These reactions often require forcing conditions or specific catalysts to proceed.

| Substituent Type | Effect on Reactivity | Directing Effect | Example |

|---|---|---|---|

| Activating (Electron-Donating) | Increases rate | Ortho, Para | -NH₂, -OH, -Alkyl |

| Deactivating (Electron-Withdrawing) | Decreases rate | Meta | -NO₂, -SO₃H, -C(O)R |

Nucleophilic Substitution Reactions and Annulation Strategies

While the electron-deficient nature of the thiazole ring hinders electrophilic substitution, it facilitates nucleophilic substitution, particularly when a good leaving group is present at the C2 or C5 position. A common strategy involves the initial halogenation of the thiazole ring to create a reactive handle. For example, a 2-amino-5-acetylthiazole can be converted into a 2-halo-5-acetylthiazole, which then serves as a versatile substrate for nucleophilic displacement of the halide by various nucleophiles. This approach allows for the introduction of a wide range of functional groups, including fluoro and amino moieties, onto the thiazole core.

Annulation reactions, which involve the formation of a new ring fused to an existing one, represent another important strategy for derivatizing the this compound scaffold. Research has shown that derivatives such as 5-alkenyl thiazolones can undergo catalyzed (2+4) annulation reactions with dicyanoalkylidenes to build complex spiro[cyclohexenamines-thiazolone] structures. Another novel approach involves the cascade annulation of enaminones with potassium thiocyanate, which proceeds through hydroxyl thiocyanation and intramolecular cyclization to yield thiazole-5-carbaldehydes. These strategies provide powerful tools for constructing polycyclic and spirocyclic systems from thiazole precursors.

| Substrate | Nucleophile/Reagent | Product Type |

|---|---|---|

| 2-Bromo-5-acetylthiazole | Potassium Fluoride (KF) | 2-Fluoro-5-acetylthiazole |

| 2-Chloro-5-acetylthiazole | Amine (R-NH₂) | 2-Amino-5-acetylthiazole derivative |

| 2-Halo-5-acetylthiazole | Thiourea (B124793) | bis(2-aminothiazole) sulfide derivative |

Formation of Multi-Thiazole and Hybrid Heterocyclic Systems from this compound Precursors

This compound is a valuable building block for the synthesis of more complex molecules containing multiple thiazole rings. A key intermediate in this process is the α-bromoketone derivative, 2-bromo-1-(thiazol-5-yl)ethanone (B1612032), which is typically prepared by the bromination of the parent acetylthiazole in an acidic medium.

This reactive α-bromoketone is a classic electrophile in the Hantzsch thiazole synthesis. By reacting 2-bromo-1-(thiazol-5-yl)ethanone with a suitable thioamide or thiourea derivative, a second thiazole ring can be constructed, leading to the formation of dithiazole systems. For example, condensation with 2-aminothiazole (B372263) can yield an imidazo[2,1-b]thiazole (B1210989) structure, while reaction with various thiosemicarbazone derivatives can produce molecules containing di- and trithiazole moieties. This modular approach allows for the systematic construction of polythiazole architectures.

| Precursor 1 (from 5-acetylthiazole) | Precursor 2 | Reaction Type | Product |

|---|---|---|---|

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | 2-Aminothiazole | Cyclocondensation | Imidazo[2,1-b]thiazole derivative |

| 2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one | Thiosemicarbazone derivative | Hantzsch Synthesis | Dithiazole derivative |

Hybrid molecules that incorporate both a thiazole and a pyrazole (B372694) ring are of significant interest. This compound serves as a versatile starting point for the synthesis of these hybrid structures. A common synthetic route begins with the condensation of the acetyl group of the thiazole ketone with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone.

This thiosemicarbazone intermediate possesses the necessary functionality to construct the pyrazole ring. It can undergo a cyclocondensation reaction with α-haloketones, such as substituted phenacyl bromides, in a process analogous to the Hantzsch synthesis. This reaction typically involves the nucleophilic attack of the sulfur atom onto the α-carbon of the haloketone, followed by cyclization and dehydration to form a new thiazole ring that is linked to a pyrazole precursor, or direct reaction to form the pyrazole. For instance, reacting a pyrazole-1-carbothioamide with a phenacyl bromide results in the formation of a 2-(pyrazol-1-yl)thiazole structure. This methodology provides a robust pathway to a diverse range of thiazole-pyrazolyl hybrid compounds.

| Thiazole Precursor | Reaction Partner | Key Intermediate | Final Hybrid Structure |

|---|---|---|---|

| 1-(Thiazol-5-yl)ethanone | Thiosemicarbazide | 1-(Thiazol-5-yl)ethanone thiosemicarbazone | Thiazole-Hydrazono-Thiazole (via reaction with α-haloketone) |

| Phenacyl Bromide | Pyrazole-1-carbothioamide | - | 2-(Pyrazol-1-yl)thiazole |

Thiazole-Pyridine and Thiazole-Thiophene Conjugate Synthesis

The acetyl group of this compound serves as a versatile handle for the construction of conjugated molecular systems, including those linking the thiazole core to other heterocyclic rings like pyridine (B92270) and thiophene. These conjugates are of significant interest in medicinal chemistry and materials science.

A primary method for synthesizing thiazole-pyridine hybrids is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed reaction of an aryl ketone with an aromatic aldehyde. For instance, 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, a derivative of this compound, can be reacted with substituted benzaldehydes, such as 2-fluorobenzaldehyde, to produce chalcone-like structures or α,β-unsaturated propenones. nih.gov This condensation effectively extends the conjugation between the thiazole and a substituted phenyl ring, with the pyridine moiety incorporated elsewhere on the thiazole ring. nih.gov The resulting (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one is a key intermediate that can be further modified, for example, by reaction with hydrazine (B178648) hydrate (B1144303) to form pyrazoline-thiazole-pyridine hybrids. nih.gov

The synthesis of thiazole-thiophene conjugates can be achieved through different pathways. One established method involves the Gewald reaction, where a ketone reacts with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur in the presence of a base to construct a 2-aminothiophene ring. While direct use of this compound in this specific multicomponent reaction is a plausible synthetic route, literature more commonly describes the reaction of 2-chloroacetamidothiophenes with amidinothioureas to obtain thiazole-thiophene conjugates. nih.gov

Table 1: Synthesis of Thiazole-Pyridine and Thiazole-Thiophene Conjugates

| Reaction Type | Starting Materials (Example) | Product Type | Key Features |

|---|---|---|---|

| Claisen-Schmidt Condensation | 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, 2-Fluorobenzaldehyde | Thiazole-Pyridine Propenone | Forms an α,β-unsaturated ketone linkage, extending conjugation. nih.gov |

Imidazo[2,1-b]thiazole Ring System Formation

The formation of the fused imidazo[2,1-b]thiazole ring system is a significant derivatization of thiazole compounds, including those derived from this compound. This bicyclic scaffold is present in numerous biologically active molecules, such as the anthelmintic drug Levamisole, and exhibits a wide range of pharmacological properties including antibacterial, antiviral, and antitumor activities. nih.govmdpi.com

A prevalent synthetic route involves the reaction of a 2-aminothiazole derivative with an α-haloketone. In a typical procedure, the methyl group of this compound is first brominated to yield 2-bromo-1-(thiazol-5-yl)ethanone. This α-haloketone intermediate can then react with a 2-aminothiazole or a related amino-heterocycle. The reaction proceeds via an initial N-alkylation of the amino group, followed by an intramolecular cyclization and dehydration to furnish the imidazo[2,1-b]thiazole core. researchgate.netnih.gov For example, 1-(2-amino-4-methylthiazol-5-yl)ethanone can be reacted with α-bromo aralkyl ketones in the presence of polyethylene (B3416737) glycol-400 (PEG-400) as a green reaction medium to produce various imidazo[2,1-b]thiazole derivatives. researchgate.net

More advanced, one-pot methodologies have also been developed. The Groebke–Blackburn–Bienaymé reaction (GBBR) is an isocyanide-based multicomponent reaction that can efficiently construct the imidazo[2,1-b]thiazole scaffold. This reaction brings together a 2-aminothiazole, an aldehyde (such as 3-formylchromone), and an isocyanide in a single step, offering a streamlined approach to complex derivatives. mdpi.com

Table 2: Methods for Imidazo[2,1-b]thiazole Ring System Formation

| Method | Key Reagents | Intermediate | Key Features |

|---|---|---|---|

| Hantzsch-type Synthesis | 2-Aminothiazole derivative, α-Bromo aralkyl ketone | N-Alkylated thiazolium salt | Classic two-step sequence involving alkylation and intramolecular cyclization. researchgate.net |

| Groebke–Blackburn–Bienaymé Reaction | 2-Aminothiazole, Aldehyde, Isocyanide | Not isolated | One-pot, multicomponent reaction offering high efficiency and diversity. mdpi.com |

Thiazolyl-1,2,3-triazolyl-Alcohol Derivatives Synthesis

The synthesis of hybrid molecules containing thiazole, 1,2,3-triazole, and alcohol functionalities represents a sophisticated derivatization strategy, often aimed at developing novel antimicrobial agents. semanticscholar.orgresearchgate.net The synthesis leverages the acetyl group of this compound as a starting point for a multi-step sequence.

The established pathway begins with the α-bromination of a substituted 1-(thiazol-5-yl)ethanone to produce the corresponding 2-bromo-1-(thiazol-5-yl)ethanone. This intermediate is then treated with sodium azide (B81097) to convert the bromide into an azide, yielding a 2-azido-1-(thiazol-5-yl)ethanone derivative. researchgate.net

This azido (B1232118) ketone is a key precursor for a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." The reaction of the azide with various substituted ethynylbenzenes (aryl alkynes) selectively forms a 1,4-disubstituted 1,2,3-triazole ring. researchgate.netresearchgate.net The final step in the sequence is the reduction of the ketone carbonyl group to a secondary alcohol. This is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄), which selectively reduces the ketone without affecting the thiazole or triazole rings. semanticscholar.orgresearchgate.netresearchgate.net This sequence results in the target 1-(thiazol-5-yl)-2-(1,2,3-triazol-1-yl)ethanol derivatives. semanticscholar.org

Table 3: Synthesis of Thiazolyl-1,2,3-triazolyl-Alcohol Derivatives

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | α-Bromination | Bromine | 2-Bromo-1-(thiazol-5-yl)ethanone |

| 2 | Azidation | Sodium Azide (NaN₃) | 2-Azido-1-(thiazol-5-yl)ethanone researchgate.net |

| 3 | Azide-Alkyne Cycloaddition (Click Reaction) | Substituted Aryl Alkyne, Copper Catalyst | 1-(Thiazol-5-yl)-2-(1,2,3-triazol-1-yl)ethanone researchgate.net |

Functional Group Interconversions and Advanced Coupling Reactions

The chemical utility of this compound is greatly expanded through a variety of functional group interconversions (FGIs) and advanced coupling reactions. These transformations modify the core structure, enabling the synthesis of the complex derivatives discussed previously and opening pathways to other novel compounds.

Key interconversions directly involve the ethanone (B97240) moiety. The α-carbon of the acetyl group is readily halogenated, typically via bromination, to form 2-bromo-1-(thiazol-5-yl)ethanone. nih.gov This α-haloketone is a crucial electrophilic intermediate for subsequent nucleophilic substitutions, as seen in the formation of azido ketones for triazole synthesis and in the alkylation step for imidazo[2,1-b]thiazole formation. researchgate.netresearchgate.net The carbonyl group itself can be transformed. Its reduction to a secondary alcohol using reagents like NaBH₄ is a fundamental FGI, utilized in the final step of creating thiazolyl-1,2,3-triazolyl-alcohol derivatives. semanticscholar.orgresearchgate.net Furthermore, the acetyl group can participate in condensation reactions, such as the Claisen-Schmidt reaction, to form an α,β-unsaturated ketone system, thereby converting the simple ketone into a more complex enone functional group. nih.gov

Beyond these classical interconversions, this compound derivatives are employed in advanced coupling reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC or click reaction) is a prime example. researchgate.net This reaction efficiently and regioselectively couples an azide (derived from the ethanone) with an alkyne to build the 1,2,3-triazole ring, demonstrating a modern and powerful method for heterocyclic synthesis. researchgate.net While less commonly reported for this specific molecule, other advanced cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could foreseeably be employed on halogenated derivatives of the thiazole ring to form C-C or C-heteroatom bonds, further highlighting the synthetic potential of this compound as a building block.

Table 4: Key Functional Group Interconversions and Coupling Reactions

| Transformation | Functional Group Change | Reagents/Reaction Type | Application Example |

|---|---|---|---|

| α-Halogenation | -COCH₃ → -COCH₂Br | Bromine | Synthesis of intermediates for imidazo[2,1-b]thiazoles and triazoles. researchgate.netnih.gov |

| Ketone Reduction | >C=O → >CH-OH | NaBH₄ | Final step in thiazolyl-1,2,3-triazolyl-alcohol synthesis. semanticscholar.orgresearchgate.net |

| Condensation | -COCH₃ → -CO-CH=CH-Ar | Aldehyde, Base (Claisen-Schmidt) | Synthesis of thiazole-pyridine propenone conjugates. nih.gov |

| Nucleophilic Substitution | -COCH₂Br → -COCH₂N₃ | Sodium Azide | Preparation for click chemistry. researchgate.net |

Applications of 1 Thiazol 5 Yl Ethanone in Organic Synthesis

1-Thiazol-5-yl-ethanone as a Key Building Block for Complex Molecule Synthesis

The structural attributes of this compound make it an appealing and versatile precursor for the synthesis of a wide array of complex molecules and building blocks. researchgate.net The 5-acyl group is particularly amenable to various transformations, allowing chemists to introduce new functional groups and build molecular diversity. researchgate.net Research has demonstrated the successful conversion of the 5-acyl moiety into several other key functional groups, thereby expanding its synthetic utility. researchgate.net

Key transformations of the acyl group include its reduction to form thiazole-based alcohols, conversion into oximes, and transformation into primary and secondary amines. researchgate.net These reactions provide a library of thiazole-containing building blocks that can be used in subsequent synthetic steps. researchgate.net For instance, the ketone can undergo condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes, to form chalcones. researchgate.netmdpi.com These chalcones are themselves important intermediates for synthesizing other heterocyclic systems. researchgate.net

Table 1: Synthetic Transformations of the 5-Acyl Group in Thiazole (B1198619) Derivatives

| Initial Functional Group | Reagents/Conditions | Resulting Functional Group | Reference |

| Acyl (Ketone) | Reduction (e.g., NaBH₄) | Alcohol | researchgate.net |

| Acyl (Ketone) | Hydroxylamine (NH₂OH) | Oxime | researchgate.net |

| Acyl (Ketone) | Reductive Amination | Primary/Secondary Amine | researchgate.net |

| Acyl (Ketone) | Aromatic Aldehydes | Chalcone | researchgate.netmdpi.com |

This strategic functional group interconversion highlights the role of this compound as a foundational element for accessing a diverse range of more elaborate chemical structures.

Role in Pharmaceutical and Agrochemical Intermediate Production

The thiazole nucleus is a privileged scaffold found in numerous biologically active compounds and approved pharmaceutical agents. mdpi.com Derivatives of this heterocyclic system are noted for a wide spectrum of therapeutic potentials, including anti-inflammatory, antibacterial, anticancer, and antifungal activities. mdpi.comresearchgate.net Consequently, this compound serves as a critical intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.

The synthesis of new thiazole derivatives often begins with precursors like this compound. For example, novel thiazole-based chalcones synthesized from 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone, a close derivative, have demonstrated significant antimicrobial activity, in some cases exceeding that of reference drugs like ampicillin (B1664943) and ketoconazole. mdpi.com Furthermore, the thiazole scaffold is integral to the development of potential anticancer agents. nih.gov New series of thiazole derivatives have been synthesized and evaluated for their in-vitro anticancer activity against various human cancer cell lines, underscoring the importance of thiazole-based intermediates in oncology research. nih.gov The development of thiazole derivatives as promising candidates for antibacterial and antifungal agents targeting multidrug-resistant pathogens also showcases the utility of this structural motif. nih.gov

Table 2: Biological Activities of Compounds Derived from Thiazole Intermediates

| Compound Class | Target Application | Reported Biological Activity | Reference |

| Thiazole-based chalcones | Pharmaceutical | Antibacterial, Antifungal | mdpi.com |

| Substituted thiazoles | Pharmaceutical | Anticancer | nih.gov |

| Thiazole derivatives | Pharmaceutical/Agrochemical | Antibacterial, Antifungal (against resistant strains) | nih.gov |

| General thiazole derivatives | Pharmaceutical | Anti-inflammatory, Antiviral, Anticonvulsant | mdpi.com |

The consistent discovery of potent biological activity in molecules derived from this core structure solidifies the role of this compound as a high-value intermediate in the production of new therapeutic and crop protection agents.

Precursors for Novel Heterocyclic Scaffolds

Beyond simple derivatization, this compound and related 5-acylthiazoles are instrumental in the construction of new and more complex heterocyclic scaffolds. The existing thiazole ring acts as a template upon which additional rings can be fused or appended, leading to novel molecular frameworks with unique chemical and physical properties.

Research has shown that 5-acylthiazoles are precursors to a variety of fused and linked heterocyclic systems. researchgate.net For example, they have been used to synthesize:

Thiazolyl pyrimidines researchgate.net

Thiazolyl dihydroisoxazoles researchgate.net

Bisthiazoles researchgate.net

These transformations typically involve reacting the acyl group or an adjacent position on the thiazole ring to induce cyclization and form a new ring system. For instance, ketoester and ethanone (B97240) derivatives containing thiazole have been used to synthesize novel pyrazole (B372694)/thiazole scaffolds. researchgate.net Another important application is in the synthesis of thiazolo[5,4-d]thiazoles, a class of heteroaromatic compounds with growing interest in the field of organic electronics and biology. mdpi.com The ability to use the this compound framework to build entirely new heterocyclic systems demonstrates its advanced role as a versatile precursor in synthetic chemistry.

Table 3: Examples of Novel Heterocyclic Scaffolds Derived from 5-Acylthiazole Precursors

| Precursor Type | Resulting Heterocyclic Scaffold | Synthetic Approach | Reference |

| 5-Acylthiazole | Thiazolyl pyrimidine | Cyclocondensation | researchgate.net |

| 5-Acylthiazole | Thiazolyl dihydroisoxazole | Cyclization | researchgate.net |

| Thiazole ethanone derivative | Pyrazole/thiazole systems | Multi-step synthesis | researchgate.net |

| Thiazole derivative | Thiazolo[5,4-d]thiazole (B1587360) | Condensation/Cyclization | mdpi.com |

This capacity for scaffold hopping and diversification makes this compound a valuable tool for chemists exploring new areas of chemical space for materials science and drug discovery.

Medicinal Chemistry and Pharmacological Investigations of 1 Thiazol 5 Yl Ethanone Derivatives

Antimicrobial Activity Studies of 1-Thiazol-5-yl-ethanone Analogues

The rise of antimicrobial resistance necessitates the urgent development of new and effective therapeutic agents. jchemrev.com Thiazole (B1198619) derivatives have been a focal point of this research due to their established broad-spectrum antimicrobial potential. mdpi.comnih.gov

Antibacterial Efficacy Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Staphylococcus albus, Bacillus subtilis)

Analogues of this compound have demonstrated notable efficacy against various Gram-positive bacteria. Certain 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives showed good antibacterial activity against Staphylococcus albus. epa.gov Specifically, compounds featuring a 4-chlorophenyl or 4-fluorophenyl group on the thiazole ring were effective. epa.gov In other studies, phenylthiazole derivatives were synthesized to improve their properties, with some compounds exhibiting a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). ekb.eg A series of 2-phenylacetamido-thiazole derivatives also showed potent activity, with one of the most active compounds displaying MIC values between 1.56 and 6.25 μg/mL against Bacillus subtilis and Staphylococcus aureus. nih.gov Furthermore, some thiazole-based thiazolidinones have shown good activity against Gram-positive bacteria, with MIC values ranging from 2.3 to 39.8 µmol/ml x 10⁻². researchgate.net

| Compound Type | Gram-Positive Pathogen | Activity (MIC) |

|---|---|---|

| Phenylthiazole derivatives | MRSA USA300 | 8 µg/mL |

| 2-Phenylacetamido-thiazole derivative | Bacillus subtilis | 1.56 - 6.25 μg/mL |

| 2-Phenylacetamido-thiazole derivative | Staphylococcus aureus | 1.56 - 6.25 μg/mL |

| Thiazole-based thiazolidinones | Gram-positive bacteria | 2.3-39.8 µmol/ml x 10⁻² |

Antibacterial Efficacy Against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

The effectiveness of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat. A series of 2-phenylacetamido-thiazole derivatives demonstrated favorable MIC values, ranging from 1.56 to 6.25 μg/mL, against both Escherichia coli and Pseudomonas aeruginosa. nih.gov Another study reported that certain thiazole derivatives were particularly selective toward E. coli, with MIC values in the range of 3.1–12.5 μg/mL. nih.gov One specific thiazole derivative was found to be equipotent to sulfamethoxazole (B1682508) and twice as potent as chloramphenicol (B1208) against E. coli and P. aeruginosa. nih.gov Thiazole-based thiazolidinones also exhibited good activity against Gram-negative bacteria, with MICs from 2.3 to 39.8 µmol/ml x 10⁻². researchgate.net However, some synthesized series have shown limited to no activity against these pathogens, indicating that the substitution pattern on the thiazole ring is critical for determining the spectrum of activity. nih.gov

| Compound Type | Gram-Negative Pathogen | Activity (MIC) |

|---|---|---|

| 2-Phenylacetamido-thiazole derivative | Escherichia coli | 1.56 - 6.25 μg/mL |

| 2-Phenylacetamido-thiazole derivative | Pseudomonas aeruginosa | 1.56 - 6.25 μg/mL |

| Thiazole derivative 58a | Escherichia coli | 3.1 μg/mL |

| Thiazole-based thiazolidinones | Gram-negative bacteria | 2.3-39.8 µmol/ml x 10⁻² |

Antifungal Properties and Spectrum of Activity (e.g., Candida albicans, Aspergillus niger, Rhodotorula glutinis, Penicillium chrysogenum)

In addition to antibacterial effects, many this compound analogues have been investigated for their antifungal properties. A series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives were screened for in vitro antifungal activity against Candida albicans, Aspergillus niger, Rhodotorula glutinis, and Penicillium chrysogenum. epa.gov Eight of these derivatives showed promising activity against A. niger, with MIC values between 31.25 and 62.5 µg/mL. epa.gov Another study identified a novel agent, (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648), which exhibited high in vitro antifungal activity against Candida species with MICs ranging from 0.0625 to 4 µg/mL. frontiersin.org This compound was also shown to inhibit the formation of C. albicans biofilms. frontiersin.org Furthermore, a series of thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL. researchgate.net

| Compound Type | Fungal Pathogen | Activity (MIC) |

|---|---|---|

| Thiazolyl-1,2,3-triazolyl-alcohol derivatives | Aspergillus niger | 31.25 - 62.5 µg/mL |

| (4-phenyl-1, 3-thiazol-2-yl) hydrazine | Candida albicans | 0.0625 - 4 µg/mL |

| Thiazole derivatives with cyclopropane | Candida albicans | 0.008 - 7.81 µg/mL |

Antitubercular Activity Profiles (e.g., Mycobacterium smegmatis, Mycobacterium tuberculosis)

Tuberculosis remains a significant global health threat, and the thiazole scaffold is being actively explored for the development of new antitubercular agents. nih.govnih.gov Research has shown that the 2-aminothiazole (B372263) series possesses potent activity against Mycobacterium tuberculosis, with some analogues achieving sub-micromolar MICs. nih.gov These compounds also showed activity against the non-pathogenic species Mycobacterium smegmatis, suggesting a broad activity against mycobacteria. nih.gov A series of thiadiazole-linked thiazole derivatives were evaluated, and several compounds exhibited excellent antitubercular activity against M. tuberculosis H37Ra, with one compound showing an MIC of 7.1285 μg/mL and others showing MICs of 15.625 µg/mL. kthmcollege.ac.in The thiazole core is considered crucial for this activity, as replacing it with other heterocyclic rings often leads to a loss of potency. nih.gov

Anticancer Potential of this compound Derivatives

The thiazole ring is a prevalent feature in many antitumor agents, and derivatives of this compound have been a fertile ground for the discovery of new anticancer compounds. nih.govnih.gov

Inhibition of Cancer Cell Proliferation in Various Cell Lines (e.g., MDA-MB-231, SK-Hep-1, NUGC-3, MCF-7, HCT-116, HepG2, HT-29, HeLa, A549)

Derivatives of this compound have demonstrated significant antiproliferative activity across a wide spectrum of human cancer cell lines.

Breast Cancer (MDA-MB-231, MCF-7): A series of thiazole derivatives were shown to inhibit the invasion of MDA-MB-231 breast cancer cells, reducing it to approximately 40-60% of the control at a 10 μM dose. researchgate.net Another study on newly synthesized 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones found that one compound was particularly active against the MCF-7 cell line, with an IC₅₀ value of 2.57 ± 0.16 µM. mdpi.com

Colorectal Cancer (HCT-116, HT-29): Novel 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives showed potent growth inhibition against HCT-116 cells, with IC₅₀ values as low as 3.16 ± 0.90 μM. nih.govresearchgate.net These compounds also demonstrated promising activity against the more resistant HT-29 cell line, with IC₅₀ values down to 3.47 ± 0.79 μM. nih.govresearchgate.net Indanone-based thiazolyl hydrazone derivatives also displayed favorable anticancer activity against colorectal cancer cell lines, with IC₅₀ values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. frontiersin.org

Liver Cancer (HepG2, SK-Hep-1): The same 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives were highly active against the hepatocellular carcinoma (HepG2) cell line, with IC₅₀ values recorded as low as 2.31± 0.43 μM. nih.govresearchgate.net The 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-one series also showed activity against HepG2 cells, with an IC₅₀ of 7.26 ± 0.44 µM for the most active compound. mdpi.com

Lung Cancer (A549): A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives were synthesized and evaluated for their anticancer activity against A-549 lung cancer cells, among others. researchgate.net

Other Cell Lines: Thiazole derivatives have also been tested against gastric cancer (NUGC-3) and cervical cancer (HeLa) cell lines, showing a broad range of potential applications in oncology.

| Compound Series | Cell Line | Cancer Type | Activity (IC₅₀) |

|---|---|---|---|

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HCT-116 | Colorectal | 3.16 ± 0.90 μM |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HT-29 | Colorectal | 3.47 ± 0.79 μM |

| 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives | HepG2 | Liver | 2.31 ± 0.43 μM |

| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | MCF-7 | Breast | 2.57 ± 0.16 µM |

| 2-[2-[4-Hydroxy-3-substituted benzylidene] hydrazinyl]-thiazole-4[5H]-ones | HepG2 | Liver | 7.26 ± 0.44 µM |

| Indanone-based thiazolyl hydrazone derivatives | HT-29 | Colorectal | 0.41 ± 0.19 to 6.85 ± 1.44 μM |

Apoptosis Induction Mechanisms

Derivatives of this compound have emerged as significant agents in oncology research due to their ability to induce apoptosis, or programmed cell death, in cancer cells. The mechanisms underlying this pro-apoptotic activity are multifaceted, involving the modulation of key regulatory proteins and pathways.

Newly synthesized 2-amino-5-benzylthiazole derivatives have demonstrated the capacity to induce apoptosis in human leukemia cells. mdpi.com This is achieved through the cleavage of PARP1 and caspase 3, pivotal executioner molecules in the apoptotic cascade. mdpi.com Furthermore, these compounds alter the balance of the Bcl-2 family of proteins, which governs mitochondrial outer membrane permeabilization. Specifically, they increase the levels of the pro-apoptotic protein Bim and the mitochondrion-specific endonuclease G (EndoG), while concurrently decreasing the levels of the anti-apoptotic protein Bcl-2. mdpi.com This shift promotes the release of mitochondrial apoptotic factors, leading to DNA single-strand breaks and fragmentation, ultimately culminating in cell death. mdpi.com

Similarly, a novel series of thiazole-2-acetamide derivatives has been shown to trigger apoptosis by modulating the expression of Bcl-2 family proteins. Certain compounds within this series were found to significantly upregulate the pro-apoptotic protein Bax while reducing the levels of the anti-apoptotic Bcl-2 in MDAMB-213 carcinoma cells. nih.gov For instance, compound 13d was reported to increase Bax levels to 320 pg/mL, a 40-fold improvement compared to untreated control cells. nih.gov

Other studies have highlighted different apoptotic pathways. For example, certain bis-thiazole derivatives induce apoptotic cell death associated with cell cycle arrest at the G1 phase. jptcp.com Hybrid compounds, such as 5-aminosalicylate–4-thiazolinone derivatives, have been shown to induce DNA damage, arrest the cell cycle in the G2/M phase, and activate caspases to initiate apoptosis. tandfonline.com The cytotoxic efficacy of these compounds often correlates with their ability to induce these apoptotic events, with some derivatives showing potent activity against cervical and ovarian cancer cell lines. jptcp.com

Table 1: Cytotoxic and Apoptotic Activity of Selected this compound Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | Activity | IC50 Value | Source |

|---|---|---|---|---|---|

| Bis-Thiazole | Compound 5c | Hela (Cervical) | Cytotoxic | 0.6 nM | jptcp.com |

| Bis-Thiazole | Compound 5f | KF-28 (Ovarian) | Cytotoxic | 6 nM | jptcp.com |

| Bis-Thiazole | Compound 5e | MCF-7 (Breast) | Cytotoxic | 0.6648 µM | jptcp.com |

| 5-Aminosalicylate-4-Thiazolinone | HH3, HH13 | Various | Cytotoxic | < 0.5 µM (sensitive cells) | tandfonline.com |

| Thiazole-2-acetamide | Compound 13d | MDAMB-213 | Bax Induction | 320 pg/mL | nih.gov |

Modulation of Oncogenic Pathways (e.g., Rab7b GTPase, EGFR Tyrosine Kinase)

The anticancer effects of this compound derivatives are also attributed to their ability to interfere with specific oncogenic signaling pathways that are crucial for tumor growth and survival. While direct modulation of Rab7b GTPase by these specific derivatives is not extensively documented in the reviewed literature, their impact on other critical kinases is well-established.

EGFR Tyrosine Kinase Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed or mutated in various cancers. nih.gov Several this compound derivatives have been developed as potent inhibitors of EGFR. For instance, a series of thiazolyl-pyrazoline derivatives demonstrated potent and selective inhibitory activity against EGFR. jpionline.org Compounds 10b and 10d from this series exhibited IC50 values of 40.7 nM and 32.5 nM, respectively, against EGFR. jpionline.org These compounds were particularly effective against non-small cell lung cancer (NSCLC) cell lines, including those with EGFR mutations that confer resistance to first-generation inhibitors. jpionline.org Another study on thiazolyl-pyrazoline derivatives identified a compound with an even stronger inhibitory effect on EGFR tyrosine kinase, showing an IC50 of 0.06 µM. researchgate.net

Furthermore, a series of new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives were synthesized and identified as dual EGFR/HER2 kinase inhibitors. nih.gov Compounds 39 and 43 were the most potent, with IC50 values against EGFR of 0.153 µM and 0.122 µM, respectively. nih.gov

Other Kinase and Pathway Modulation: Beyond EGFR, these derivatives target other components of oncogenic pathways.

Pim-1 Kinase: Certain bis-thiazole derivatives have been found to induce apoptosis through the inhibition of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation. jptcp.com

B-RAFV600E Kinase: Thiazole derivatives containing a phenyl sulfonyl group have shown notable inhibition of the B-RAFV600E kinase, a mutation commonly found in melanoma. One compound demonstrated an exceptional IC50 value of 23.1 nM, surpassing the standard drug dabrafenib. researchgate.net

VEGFR-2: Some thiazole derivatives act as dual inhibitors of both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. mdpi.comjpionline.org This dual inhibition is a promising strategy to simultaneously target tumor cell proliferation and the blood supply that sustains tumor growth.

Table 2: Inhibition of Oncogenic Kinases by Selected this compound Derivatives

| Compound Class | Derivative Example | Target Kinase | IC50 Value | Source |

|---|---|---|---|---|

| Thiazolyl-pyrazoline | Compound 10d | EGFR | 32.5 nM | jpionline.org |

| Thiazolyl-pyrazoline | Compound 10b | EGFR | 40.7 nM | jpionline.org |

| Thiazolyl-pyrazoline | Compound 10d | VEGFR-2 | 43.0 nM | jpionline.org |

| Imidazo[2,1-b]thiazole | Compound 43 | EGFR | 0.122 µM | nih.gov |

| Imidazo[2,1-b]thiazole | Compound 39 | EGFR | 0.153 µM | nih.gov |

| Phenyl sulfonyl thiazole | Compound 40 | B-RAFV600E | 23.1 nM | researchgate.net |

Other Therapeutic Applications of this compound Derivatives

Antiviral Properties

The thiazole scaffold is a key component in a variety of compounds exhibiting broad-spectrum antiviral activity. jpionline.org Research has shown that derivatives of this compound are effective against a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B (HBV) and C (HCV), and human immunodeficiency viruses (HIV). jpionline.orgnih.gov

Thiazolides, a specific class of these derivatives, have been identified as potent antiviral agents. researchgate.net For example, 2-hydroxybenzoyl-N-(5-chlorothiazol-2-yl)amide is a selective and potent inhibitor of HBV replication, with an EC50 value of 0.33 µM. researchgate.net Other thiazolide analogues have demonstrated significant activity against influenza A virus (IAV) and SARS-CoV-2. nih.gov The mechanism of action for these compounds is often related to the host-virus interactions, presenting a novel approach to antiviral therapy. jpionline.org

Studies on newly synthesized thiazole and 1,2,4-triazole (B32235) derivatives have also shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for HCV, as well as Coxsackie Virus (CVB-2) and HIV-1. The versatility of the thiazole nucleus allows for the development of lead structures for new compounds with potent and selective antiviral activities. jpionline.orgnih.gov

Antidiabetic Activities

Thiazole-containing compounds have long been a cornerstone in the management of diabetes. The thiazolidinedione class, which includes well-known drugs like rosiglitazone (B1679542) and pioglitazone, targets the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) to improve insulin (B600854) sensitivity. nih.gov

More recent research has expanded the scope of thiazole derivatives as antidiabetic agents, targeting other key enzymes involved in glucose metabolism. nih.gov Newly synthesized 1,3,4-thiadiazole (B1197879) derivatives have shown significant in vitro inhibitory activity against α-glucosidase, an enzyme responsible for breaking down carbohydrates in the intestine. One derivative, 9'b , exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of the reference drug acarbose (B1664774) (IC50 = 13.88 mM), indicating superior potency. Other derivatives in the same study also showed high inhibitory activity against α-glucosidase, with some reaching up to 95.0% inhibition. These findings highlight the potential of this compound derivatives to serve as lead compounds for developing new antidiabetic drugs that target different pathways beyond PPARγ, such as α-amylase and dipeptidyl peptidase IV (DPP4). nih.gov

Table 3: α-Glucosidase Inhibitory Activity of 1,3,4-Thiadiazole Derivatives

| Compound | IC50 (mM) | % Inhibition (at 15 mM) | Source |

|---|---|---|---|

| 9'b | 3.66 | - | |

| 7b | 6.70 | - | |

| 7c | 8.42 | - | |

| Acarbose (Reference) | 13.88 | 49.5% |

Anticonvulsant Effects

The structural features of this compound derivatives make them promising candidates for the development of novel anticonvulsant drugs. Numerous studies have demonstrated the efficacy of these compounds in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests.

A series of novel 2,4-disubstituted 1,3-thiazoles showed significant anticonvulsant activity in the PTZ model, with several compounds exhibiting median effective doses (ED50) of less than 20 mg/kg, which was approximately seven-fold lower than the reference drug ethosuximide. Thiazole-bearing 4-thiazolidinones have also been identified as potent anticonvulsants. For instance, 5Z-(3-nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one showed excellent activity in both MES and PTZ models. Another study identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a lead compound with high anticonvulsant properties. The anticonvulsant activity of the thiazole moiety is attributed to its ability to act as a constrained pharmacophore at the receptor site.

Table 4: Anticonvulsant Activity of Selected 1,3-Thiazole Derivatives in the PTZ Model

| Compound | ED50 (mg/kg) | Source |

|---|---|---|

| 3a (F-substituted) | ≤ 20 | |

| 3b (Cl-substituted) | ≤ 20 | |

| 3d (Br-substituted) | ≤ 20 | |

| 3e (CF3-substituted) | ≤ 20 | |

| Ethosuximide (Reference) | ~140 |

Anti-inflammatory Response Modulation

Derivatives of this compound have demonstrated significant potential in modulating inflammatory responses. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory cascade.

Several thiazole and thiazolidinone derivatives have been identified as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. For example, a series of 5,6-diarylimidazo[2,1-b]thiazole derivatives included a compound identified as a potent, orally active, and selective inhibitor of the COX-2 enzyme.

More recent studies have focused on the inhibition of pro-inflammatory cytokine production. A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. Compound 13b from this series was the most potent, demonstrating promise for development as an anti-inflammatory drug. Other in vivo studies using the carrageenan-induced paw edema model have also confirmed the anti-inflammatory activity of various 1,3,4-thiadiazole and pyrazolyl-thiazolone derivatives.

Anti-malarial Potential

The this compound scaffold has emerged as a promising starting point for the development of novel anti-malarial agents. researchgate.netnih.gov The core structure is present in a variety of synthetic compounds that have demonstrated pharmacological activity. nih.gov Research has shown that derivatives of thiazole exhibit a range of biological effects, including anti-malarial, antimicrobial, antiviral, anticancer, and anti-inflammatory properties. kuey.netwisdomlib.org

In the search for new treatments for malaria, scientists have synthesized and evaluated a number of this compound derivatives. nanobioletters.com Studies focusing on the structure-activity relationship (SAR) have indicated that the thiazole ring is a key component for therapeutic potential against Plasmodium species, the parasites that cause malaria. researchgate.netnih.gov One study reported that the introduction of an electron-withdrawing group at the fourth position of a phenyl ring attached to the thiazole structure can enhance anti-malarial activity and improve the drug-like properties of the compound. globalresearchonline.net

Furthermore, research into thiazole hydrazine derivatives has shown moderate to good activity against Plasmodium falciparum, the deadliest species of malaria parasite. nanobioletters.com One particular compound from this series demonstrated promising anti-malarial potential, with an IC50 value close to that of the established anti-malarial drug, quinine. nanobioletters.com These findings underscore the importance of the this compound core in designing new and effective anti-malarial drugs.

Lead Compound Identification and Optimization Strategies

The process of discovering a new drug often begins with identifying a "lead compound," a molecule that shows the desired biological activity. This initial compound then undergoes a process of optimization to enhance its effectiveness and other properties.

Development of Structurally Modified Lead Compounds

Once a lead compound is identified, medicinal chemists work to create various structurally related compounds, known as analogs. daneshyari.com This process, a key part of the hit-to-lead and lead optimization stages of drug discovery, aims to improve the compound's therapeutic potential. enzymlogic.com For this compound derivatives, this involves making systematic changes to the molecule's structure.

A crucial aspect of this process is the Structure-Activity Relationship (SAR) study, which examines how specific structural modifications affect the compound's biological activity. nih.gov In the context of anti-malarial drug development, SAR studies have shown that changes to the N-aryl amide group linked to the thiazole ring have a significant impact on in vitro anti-malarial activity. daneshyari.comnih.govresearchgate.net These modifications have led to the development of compounds with high potency against malaria and low toxicity in human cell lines. daneshyari.comnih.govresearchgate.net